molecular formula C9H7F3O2 B1305675 2-methyl-3-(trifluoromethyl)benzoic Acid CAS No. 62089-35-4

2-methyl-3-(trifluoromethyl)benzoic Acid

Cat. No.: B1305675
CAS No.: 62089-35-4
M. Wt: 204.15 g/mol
InChI Key: SSCFPSMXIDAJDT-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C9H7F3O2. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid functional group (-COOH). The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of 2-methylbenzoic acid. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Another method involves the direct fluorination of 2-methylbenzoic acid using elemental fluorine (F2) or a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions . This method requires careful handling due to the reactivity of fluorine.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted aromatic compounds.

    Oxidation: Formation of carboxylates or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-methyl-3-(trifluoromethyl)benzoic acid is primarily influenced by the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, affecting its interaction with biological targets. The compound can inhibit enzymes by binding to active sites or allosteric sites, altering their activity. Additionally, it can interact with cellular membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring. This arrangement imparts distinct steric and electronic properties, influencing its reactivity and interaction with other molecules. Compared to similar compounds, it offers a balance of hydrophobicity and electron-withdrawing effects, making it valuable in various applications .

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCFPSMXIDAJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379595
Record name 2-methyl-3-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62089-35-4
Record name 2-Methyl-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62089-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-3-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-(trifluoromethyl)benzoic acid
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